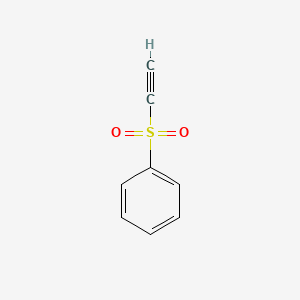![molecular formula C6H4ClN5O2 B15326147 2-Amino-5-chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15326147.png)
2-Amino-5-chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, with amino, chloro, and nitro substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with nitriles under oxidative conditions. For instance, the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) can yield the desired triazolopyridine . Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a tandem reaction leading to the formation of the target compound .
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of microwave-mediated, catalyst-free synthesis is particularly attractive for industrial applications due to its eco-friendly nature and high yields . This method involves the use of enaminonitriles and benzohydrazides, which undergo transamidation, nucleophilic addition, and subsequent condensation to form the target compound.
化学反応の分析
Types of Reactions
2-Amino-5-chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups, altering the compound’s reactivity and properties.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to replace the chloro substituent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-Amino-5-chloro-8-amino-[1,2,4]triazolo[1,5-a]pyridine, while nucleophilic substitution of the chloro group can produce various substituted derivatives.
科学的研究の応用
2-Amino-5-chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine has numerous applications in scientific research:
作用機序
The mechanism of action of 2-Amino-5-chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of Janus kinases (JAK1 and JAK2), which play a crucial role in cytokine signaling and immune response regulation . By inhibiting these kinases, the compound can modulate inflammatory responses and other cellular processes.
類似化合物との比較
Similar Compounds
2-Amino-[1,2,4]triazolo[1,5-a]pyridine: Lacks the chloro and nitro substituents, resulting in different reactivity and biological activity.
5-Chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine:
2-Amino-5-chloro-[1,2,4]triazolo[1,5-a]pyridine: Lacks the nitro group, leading to different reactivity and biological effects.
Uniqueness
2-Amino-5-chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine is unique due to its combination of amino, chloro, and nitro substituents, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
特性
分子式 |
C6H4ClN5O2 |
|---|---|
分子量 |
213.58 g/mol |
IUPAC名 |
5-chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C6H4ClN5O2/c7-4-2-1-3(12(13)14)5-9-6(8)10-11(4)5/h1-2H,(H2,8,10) |
InChIキー |
NEAVCNLGQAMHGY-UHFFFAOYSA-N |
正規SMILES |
C1=C(C2=NC(=NN2C(=C1)Cl)N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(Difluoromethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15326065.png)
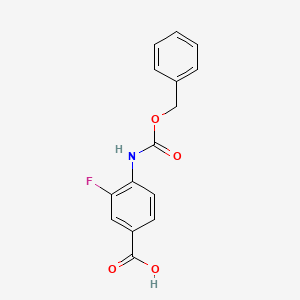

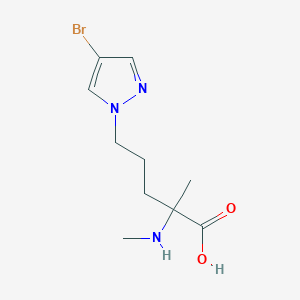
![2-[2-(2-aminoethyl)-1,3-thiazol-4-yl]-N-methylacetamide dihydrochloride](/img/structure/B15326105.png)
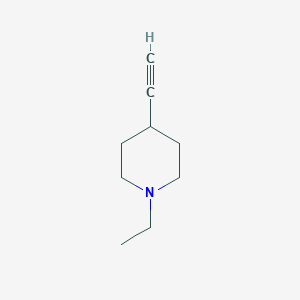
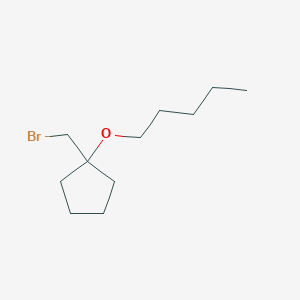
![N-Methyl-1-(spiro[3.3]heptan-2-YL)methanamine](/img/structure/B15326127.png)
![3-amino-N-hydroxy-2-[(4-{4-[2-(hydroxymethyl)cyclopropyl]buta-1,3-diyn-1-yl}phenyl)formamido]-3-methylbutanamide](/img/structure/B15326131.png)

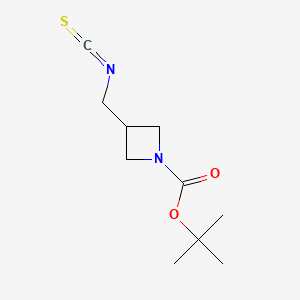
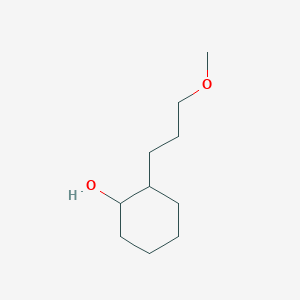
![2-[(2-Oxo-2-phenylethyl)thio]acetamide](/img/structure/B15326164.png)
